1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole
CAS No.: 1226447-42-2
Cat. No.: VC5176606
Molecular Formula: C21H21ClN2S
Molecular Weight: 368.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226447-42-2 |
|---|---|
| Molecular Formula | C21H21ClN2S |
| Molecular Weight | 368.92 |
| IUPAC Name | 1-(4-chlorophenyl)-2-cyclopentylsulfanyl-5-(4-methylphenyl)imidazole |
| Standard InChI | InChI=1S/C21H21ClN2S/c1-15-6-8-16(9-7-15)20-14-23-21(25-19-4-2-3-5-19)24(20)18-12-10-17(22)11-13-18/h6-14,19H,2-5H2,1H3 |
| Standard InChI Key | QGJIGCWCIYJVJP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC4CCCC4 |
Introduction
1-(4-Chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole is a complex organic compound with a molecular formula of C21H21ClN2S and a molecular weight of approximately 368.9 g/mol . This compound belongs to the imidazole class, which is known for its diverse biological and chemical properties. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms.
Synthesis and Preparation
The synthesis of 1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step reactions. These may include the formation of the imidazole ring followed by the introduction of the cyclopentylthio and p-tolyl groups. Specific synthesis methods might involve protecting group strategies to ensure selective substitution on the imidazole ring .
Biological and Chemical Applications
Imidazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of 1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole would depend on its substituents and their influence on its interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume